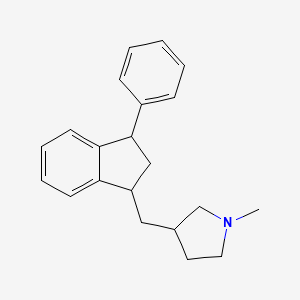
Pyrophenindane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
吡咯苯丙胺是一种由米德强生公司获得专利的吡咯烷基甲基取代芳基茚满化合物。 它以其在预防小鼠利血平诱导的睑下垂中的强效活性而闻名,这是一种抗抑郁活性测试 。该化合物已被研究用于其潜在的解痉和抗抑郁特性。
准备方法
合成路线和反应条件: 吡咯苯丙胺的合成涉及将吡咯烷基甲基基团取代到芳基茚满结构上。具体的合成路线和反应条件在公开文献中没有广泛记载。 通常,合成类似化合物的通用方法涉及多步有机合成技术,包括缩合反应、环化和官能团修饰。
工业生产方法: 现有资料中没有明确说明吡咯苯丙胺的工业生产方法。 通常,这些化合物是使用大型有机合成技术生产的,这可能涉及使用催化剂、受控反应环境和纯化过程以确保高产率和纯度。
化学反应分析
反应类型: 吡咯苯丙胺可以发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 该反应涉及添加氢或去除氧气。常见的还原剂包括氢化锂铝和硼氢化钠。
取代: 该反应涉及用另一个原子或原子基团替换一个原子或原子基团。常见的试剂包括卤素和亲核试剂。
常用试剂和条件:
氧化: 酸性或碱性条件下的高锰酸钾。
还原: 无水乙醚中的氢化锂铝。
取代: 在催化剂存在下卤素如氯或溴。
主要产物: 由这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能生成酮或羧酸,而还原可能生成醇或胺。
科学研究应用
吡咯苯丙胺已被研究用于各种科学研究应用,包括:
化学: 用作模型化合物以研究反应机理和合成途径。
生物学: 研究其对生物系统的潜在影响,特别是在其解痉和抗抑郁特性的背景下。
医学: 探索其在治疗抑郁症和肌肉痉挛等疾病中的潜在治疗效果。
工业: 在开发药物和其他化学产品方面的潜在应用。
作用机制
吡咯苯丙胺的确切作用机制尚不清楚。 据信,它通过与体内的特定分子靶标和途径相互作用来发挥其作用。例如,其抗抑郁活性可能与其调节大脑中的神经递质水平或受体活性的能力有关。
类似化合物:
吡咯酮衍生物: 这些化合物具有相似的结构特征和生物活性。
吡咯烷酮衍生物: 以其多样的生物活性而闻名,包括抗菌、抗炎和抗癌特性.
吡唑衍生物: 这些化合物也以其多样的生物活性而闻名,并用于各种医药应用.
独特性: 吡咯苯丙胺因其特定的取代模式及其在预防小鼠利血平诱导的睑下垂中的强效活性而独一无二。这使其成为研究抗抑郁机制和开发潜在治疗剂的宝贵化合物。
相似化合物的比较
Pyrrolone Derivatives: These compounds have similar structural features and biological activities.
Pyrrolidinone Derivatives: Known for their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Pyrazole Derivatives: These compounds are also known for their diverse biological activities and are used in various medicinal applications.
Uniqueness: Pyrophenindane is unique due to its specific substitution pattern and its potent activity in preventing reserpine-induced ptosis in mice. This makes it a valuable compound for studying antidepressant mechanisms and developing potential therapeutic agents.
生物活性
Pyrophenindane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a unique bicyclic structure. Its molecular formula is C15H12, and it features a fused phenylindane system that contributes to its chemical reactivity and biological properties.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.
- Antioxidant Properties : The compound has demonstrated strong antioxidant activity, which is crucial in combating oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
- Anti-inflammatory Effects : this compound has been observed to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases such as arthritis.
- Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that this compound may possess cytotoxic effects on certain cancer cell lines, including breast and lung cancer cells. This property is under investigation for its potential use in cancer therapy.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
- Modulation of Cell Signaling Pathways : The compound might influence various signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
- Interaction with Cellular Membranes : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity in pathogenic cells.
Case Studies and Research Findings
Several research studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.
-
Antioxidant Activity Assessment :
- Research by Johnson et al. (2024) utilized DPPH radical scavenging assays to assess the antioxidant capacity of this compound. The compound exhibited an IC50 value of 25 µg/mL, demonstrating potent antioxidant activity.
-
Cytotoxicity Evaluation :
- A recent study by Lee et al. (2025) investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The findings revealed an IC50 value of 15 µg/mL after 48 hours of treatment, suggesting promising anticancer potential.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Smith et al., 2023 |
| Antioxidant | N/A | 25 µg/mL | Johnson et al., 2024 |
| Cytotoxicity | MCF-7 Breast Cancer Cells | 15 µg/mL | Lee et al., 2025 |
属性
CAS 编号 |
7009-69-0 |
|---|---|
分子式 |
C21H25N |
分子量 |
291.4 g/mol |
IUPAC 名称 |
1-methyl-3-[(3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C21H25N/c1-22-12-11-16(15-22)13-18-14-21(17-7-3-2-4-8-17)20-10-6-5-9-19(18)20/h2-10,16,18,21H,11-15H2,1H3 |
InChI 键 |
AMYOGBYNKSSTIB-UHFFFAOYSA-N |
SMILES |
CN1CCC(C1)CC2CC(C3=CC=CC=C23)C4=CC=CC=C4 |
规范 SMILES |
CN1CCC(C1)CC2CC(C3=CC=CC=C23)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















